Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-
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Overview
Description
Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups and stereocenters, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of cyclopropanecarboxylic acid derivatives, coupling reactions to introduce the bicyclo[3.1.0]hexane moiety, and further functionalization to incorporate the quinoline, thiazole, and morpholine groups. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, including its mechanism of action, efficacy, and safety in treating various diseases.
Industry
In industry, it might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction could modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Bicyclo[3.1.0]hexane derivatives
- Quinoline derivatives
- Thiazole derivatives
- Morpholine derivatives
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity can result in unique chemical and biological properties, making it a valuable subject for scientific research.
Properties
Molecular Formula |
C45H60ClN7O9S |
---|---|
Molecular Weight |
910.5 g/mol |
IUPAC Name |
(1R)-1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25?,26?,27?,28?,29?,33?,38?,45-/m1/s1 |
InChI Key |
OTXAMWFYPMNDME-MNCZITBXSA-N |
Isomeric SMILES |
CCC1C[C@@]1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C |
Canonical SMILES |
CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C |
Origin of Product |
United States |
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